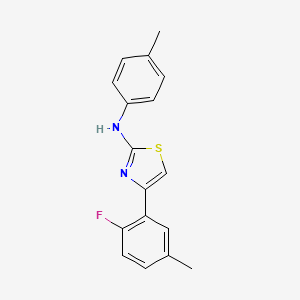![molecular formula C17H36ClNO B14592380 3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride CAS No. 61515-70-6](/img/structure/B14592380.png)
3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride is a complex organic compound that features a piperidine ring, a common structure in many pharmacologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Alkylation: The piperidine ring is then alkylated with 2-ethyl-3-methylhexyl halide under basic conditions to introduce the desired substituent.
Hydroxylation: The resulting compound is further reacted with propanol to introduce the hydroxyl group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogenating agents or nucleophiles like sodium azide can be used under appropriate conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Dehydroxylated compounds or altered piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmacologically active compounds.
Organic Synthesis: The compound can serve as a building block for more complex molecules.
Industrial Chemistry: It may be used in the production of specialty chemicals or as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The piperidine ring is known to interact with various molecular targets, potentially affecting neurotransmitter systems or other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler compound with a similar ring structure.
N-Ethylpiperidine: Another derivative with an ethyl group attached to the nitrogen.
3-Piperidinol: A compound with a hydroxyl group on the piperidine ring.
Uniqueness
3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61515-70-6 |
|---|---|
Formule moléculaire |
C17H36ClNO |
Poids moléculaire |
305.9 g/mol |
Nom IUPAC |
3-[4-(2-ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H35NO.ClH/c1-4-7-15(3)17(5-2)14-16-8-11-18(12-9-16)10-6-13-19;/h15-17,19H,4-14H2,1-3H3;1H |
Clé InChI |
ILPHDNGAVQPIFV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(CC)CC1CCN(CC1)CCCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





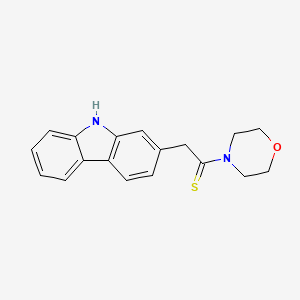
![N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14592309.png)

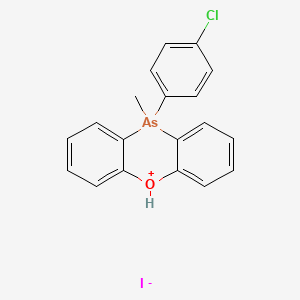
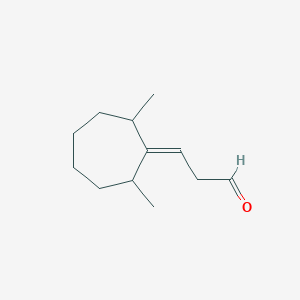
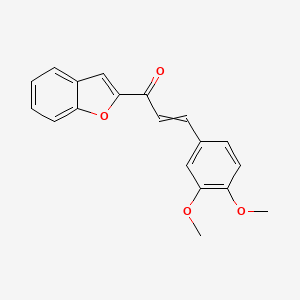
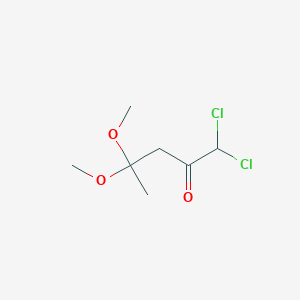
methyl}(ethoxymethoxy)oxophosphanium](/img/structure/B14592358.png)
![Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14592361.png)
